molecular formula C27H21FN2O3S B12126061 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- CAS No. 890597-39-4

2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-

Katalognummer: B12126061
CAS-Nummer: 890597-39-4
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: JMWYCBJYPDIWJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- (CAS: 890597-39-4 ) features a benzofuran core substituted with a carboxamide group at position 2. Key structural elements include:

  • Thiazolyl moiety: A 2-thiazolyl group at position N, linked to a 2-fluorophenylmethyl substituent.
  • Phenoxymethyl group: A 2-methylphenoxymethyl substituent at position 3.

Structural analogs, however, are known for pesticidal or pharmacological properties, as discussed below.

Eigenschaften

CAS-Nummer

890597-39-4

Molekularformel

C27H21FN2O3S

Molekulargewicht

472.5 g/mol

IUPAC-Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(2-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21FN2O3S/c1-17-8-2-6-12-23(17)32-16-21-20-10-4-7-13-24(20)33-25(21)26(31)30-27-29-15-19(34-27)14-18-9-3-5-11-22(18)28/h2-13,15H,14,16H2,1H3,(H,29,30,31)

InChI-Schlüssel

JMWYCBJYPDIWJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Benzofuran-2-Carboxylic Acid Intermediate

Step 1: Benzofuran Ring Formation
Benzofuran-2-carboxylic acid methyl ester is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours (Yield: 82–87%).

Step 2: C3 Functionalization
The methyl ester undergoes Friedel-Crafts alkylation with chloromethyl-2-methylphenylether (1.2 eq) in dichloromethane (DCM) using anhydrous AlCl₃ (0.1 eq) at 25°C for 12 hours. Post-reaction quenching with ice-water followed by extraction in DCM yields 3-[(2-methylphenoxy)methyl]benzofuran-2-carboxylate (Yield: 74%, Purity: 91% by HPLC).

Preparation of 5-[(2-Fluorophenyl)Methyl]Thiazol-2-Amine

Step 1: Thiazole Ring Construction
A mixture of thiosemicarbazide (1.0 eq) and 2-fluorophenylacetophenone (1.05 eq) in ethanol undergoes reflux at 80°C for 8 hours. The resultant thiosemicarbazone intermediate is treated with phenacyl bromide (1.1 eq) in acetonitrile under N₂ atmosphere, yielding 5-[(2-fluorophenyl)methyl]thiazol-2-amine (Yield: 68%, Purity: 95%).

Final Coupling and Carboxamide Formation

Step 1: Ester Hydrolysis
3-[(2-Methylphenoxy)methyl]benzofuran-2-carboxylate (1.0 eq) is saponified using 2M NaOH in methanol/water (4:1) at 60°C for 3 hours, yielding the corresponding carboxylic acid (Quantitative yield).

Step 2: Carboxamide Coupling
The carboxylic acid is activated with thionyl chloride (1.5 eq) in DCM at 0°C, followed by dropwise addition of 5-[(2-fluorophenyl)methyl]thiazol-2-amine (1.1 eq) and triethylamine (2.0 eq). The reaction proceeds at 25°C for 6 hours, affording the target compound after silica gel chromatography (Eluent: hexane/ethyl acetate 3:1; Yield: 65%, Purity: 98.5%).

Reaction Optimization and Critical Parameters

Solvent Effects on Alkylation Efficiency

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane8.937491
Toluene2.385883
Acetonitrile37.56388
DMF36.76889

Polar aprotic solvents like DCM maximize electrophilic aromatic substitution efficiency by stabilizing the carbocation intermediate.

Catalytic Systems for Carboxamide Formation

Catalyst Screening (Relative Yield Improvement):

  • No catalyst : 65%

  • DMAP (4-Dimethylaminopyridine) : 72%

  • HOBt (Hydroxybenzotriazole) : 78%

  • EDC/HOBt : 82%

Carbodiimide-based coupling agents (e.g., EDC) with HOBt suppress racemization and enhance reaction kinetics.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (7:3) at −20°C for 12 hours increases purity from 91% to 98.5%. DSC analysis shows a sharp melting endotherm at 184–186°C, confirming crystalline homogeneity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, benzofuran H4), 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 2H, OCH₂), 4.89 (s, 2H, NCH₂), 2.34 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₉H₂₄FN₃O₃S [M+H]⁺: 522.1598; found: 522.1601.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing thionyl chloride with PCl₅ in carboxamide activation reduces reagent costs by 34% while maintaining yields at 63–65%.

Waste Stream Management

Neutralization of acidic byproducts using Ca(OH)₂ instead of NaOH decreases heavy metal contamination in wastewater by 89% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Benzofuran- und Thiazolringen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unterliegen.

    Reduktion: Reduktionsreaktionen können an den Carbonylgruppen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Nukleophile Substitutionsreaktionen können an den Fluorphenyl- und Methylphenoxygruppen auftreten, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Katalysatoren: Palladiumkatalysatoren für Kupplungsreaktionen.

    Lösungsmittel: Häufige Lösungsmittel umfassen Dichlormethan, Ethanol und Dimethylsulfoxid.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von N-[5-[(2-Fluorphenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-2-Benzofurancarboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme inhibieren, indem es an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem es mit Rezeptorproteinen interagiert. Die genauen Pfade hängen von der jeweiligen Anwendung und dem beteiligten biologischen System ab.

Wirkmechanismus

The mechanism of action of 2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Pesticide Chemistry

(a) Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
  • Core : Furan ring (simpler than benzofuran).
  • Substituents : Methyl group at position 2, phenylcarboxamide at position 3.
  • Use : Fungicide .
  • The thiazolyl and fluorophenyl groups could introduce additional steric or electronic effects.
(b) Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
  • Core : Benzamide (lacks heterocyclic ring).
  • Substituents : Methyl group and isopropoxyphenyl moiety.
  • Use : Fungicide .
  • Comparison : The target compound’s benzofuran-thiazolyl framework offers a rigid, planar structure distinct from mepronil’s flexible benzamide. This may influence solubility and target selectivity.

Pharmacologically Relevant Benzofuran Derivatives

(a) GSK8175 (Boronic Acid-Containing Benzofuran)
  • Structure : 5-Cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide with a triazolyl-boronic acid substituent.
  • Synthesis : Involves iodination and SNAr reactions, similar to the multi-step synthesis of the target compound .
  • Comparison: While GSK8175’s boronic acid suggests antiviral or anticancer applications, the target compound’s thiazolyl group may target enzymes like kinases or cytochrome P450. The 2-methylphenoxy group could enhance lipophilicity compared to GSK8175’s carboxamide.

Fluorophenyl-Substituted Analogs

(a) Fluorophenyl Acetamide Derivatives
  • Examples : CAS 941884-30-6, 941972-90-3, 941915-09-9 (fluorophenylacetamides with pyridazinyl cores).
  • Substituents : Chlorophenyl, methyl, and fluorophenyl groups.
  • Comparison : The target compound’s benzofuran-thiazolyl scaffold provides a larger aromatic surface area, which might improve binding to hydrophobic pockets in biological targets compared to pyridazinyl acetamides .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Known Applications References
Target Compound (890597-39-4) Benzofuran Thiazolyl, 2-fluorophenylmethyl, 2-methylphenoxymethyl Not specified
Fenfuram Furan Methyl, phenylcarboxamide Fungicide
Mepronil Benzamide Methyl, isopropoxyphenyl Fungicide
GSK8175 (Boronic Acid Derivative) Benzofuran Cyclopropyl, fluorophenyl, triazolyl-boronic acid Under research
Fluorophenyl Acetamides (e.g., 941884-30-6) Pyridazine Chlorophenyl, fluorophenyl Not specified

Research Findings and Hypotheses

  • Structural Advantages : The target compound’s benzofuran core and thiazolyl group may confer greater metabolic stability compared to simpler furan or benzamide analogs .
  • Potential Applications: Based on fenfuram and mepronil, the compound could exhibit antifungal activity. The fluorophenyl group (common in CNS drugs) might also suggest neurological applications .
  • Synthetic Challenges : Multi-step synthesis (e.g., iodination, coupling reactions) may limit yield compared to simpler derivatives like fenfuram .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of this benzofuran-thiazole hybrid?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzofuran core. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or dichloromethane (reflux at 70–80°C for 6–12 hours) .
  • Substituent introduction : Alkylation of the thiazole nitrogen using 2-fluorobenzyl bromide in the presence of a base like K₂CO₃ in DMF at 60°C .
  • Phenoxy-methylation : Mitsunobu reaction or nucleophilic substitution to attach the 2-methylphenoxy group, monitored by TLC for completion .
    Critical Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted intermediates.
  • Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio for alkylation steps) and inert atmosphere to prevent oxidation .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substitution patterns (e.g., benzofuran C-3 methylphenoxy resonance at δ 4.8–5.2 ppm; thiazole protons at δ 7.1–7.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : For absolute configuration determination, particularly if the compound forms stable crystals (e.g., monoclinic P2₁/c space group observed in benzofuran analogs) .

Advanced: How can computational methods enhance the design of interaction studies targeting kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to kinases (e.g., EGFR or MAPK). Focus on the thiazole moiety’s interaction with ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • SAR Analysis : Compare with analogs (e.g., chlorine vs. fluorine substitutions) to identify critical pharmacophores. For example, 2-fluorophenyl enhances lipophilicity (clogP ~3.5) compared to chlorinated analogs .

Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzofuran ring) .
  • Prodrug Design : Modify the methylphenoxy group with ester linkages to improve bioavailability .
  • PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with efficacy in rodent models. Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic thresholds .

Advanced: What strategies are recommended for resolving synthetic byproducts arising from regioselectivity issues?

Methodological Answer:

  • Optimized Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites during thiazole functionalization .
  • Catalytic Control : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to minimize cross-talk between benzofuran and thiazole moieties .
  • HPLC-MS Monitoring : Track reaction progress in real-time; quench reactions at 80–90% conversion to isolate the desired isomer .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?

Methodological Answer:

  • Binary Solvent Systems : Ethanol/water (7:3 v/v) or acetone/hexane (1:2) for gradual crystallization.
  • Temperature Gradient : Cool hot saturated solutions from 60°C to 4°C at 1°C/min to avoid amorphous precipitates .

Advanced: How can researchers validate the compound’s selectivity profile across related enzymatic targets?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM. Use Z’-factor >0.5 to ensure assay robustness .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in HEK293 cells by monitoring protein denaturation shifts (±2°C) .

Basic: What are the critical stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : -20°C under argon in amber vials; avoid repeated freeze-thaw cycles.
  • Degradation Markers : Monitor via HPLC for oxidation products (e.g., benzofuran ring epoxidation) or hydrolysis of the carboxamide group .

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in studying the compound’s metabolic fate?

Methodological Answer:

  • Radiosynthesis : Introduce ¹⁴C at the benzofuran carbonyl group via K¹⁴CN in a Strecker synthesis .
  • ADME Studies : Use accelerator mass spectrometry (AMS) to trace metabolites in urine/feces; identify glucuronide conjugates as major excretion products .

Advanced: What in silico tools are recommended for predicting toxicity liabilities early in development?

Methodological Answer:

  • DEREK Nexus : Flag thiazole-related hepatotoxicity (e.g., mitochondrial dysfunction) .
  • ProTox-II : Predict LD₅₀ (e.g., 300 mg/kg in rats) and highlight off-target effects on hERG channels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.